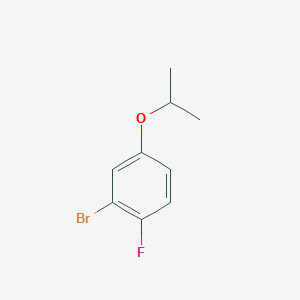

4-(3,5-Difluorobenzyl)-phenylamine

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “4-(3,5-Difluorobenzyl)-phenylamine” were not found, there are related compounds that might provide insight. For instance, a preparation method of 2,6-difluorobenzyl bromide involves the use of 2,6-difluorotoluene, hydrobromic acid, and oxydol . This method might be adapted for the synthesis of “4-(3,5-Difluorobenzyl)-phenylamine”.Applications De Recherche Scientifique

Reagent for Titration

4-Phenylbenzylidene benzylamine has been shown to be an excellent reagent for the determination of solutions of lithium alkyls and metal amides. This derivative of benzylamine is highly effective in titrating and estimating the dryness of solvents, being easily prepared, stored, and handled (Duhamel & Plaquevent, 1993).

Structural Chemistry

Fluorinated α-aminophosphonic acid analogues of phenylglycine, synthesized using benzylamine derivatives, are significant for understanding their interactions with physiological receptors, thereby contributing to medicinal chemistry (Wanat, Dziuk, & Kafarski, 2020).

Polymer Synthesis

Triphenylamine-based novel diamine monomers, including derivatives of benzylamine, have been used to synthesize polyimides. These polymers exhibit high thermal stability and potential for applications in areas like electronics due to their optical and electrical properties (Choi, Cho, & Yoon, 2010).

Corrosion Inhibition

Benzylamine derivatives have been explored as corrosion inhibitors for mild steel. Their inhibitory efficiency is significant in industrial applications like steel pickling, descaling, and oil well acidization, demonstrating cost-effectiveness and simplicity in usage (Singh & Quraishi, 2016).

Luminescence Properties

Benzylamine derivatives have been involved in the study of luminescent polymethacrylate composite nanofibers. These studies are crucial for understanding the luminescence characteristics of materials, potentially expanding their applications in various industries (Zhao et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3,5-difluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYPCTUWNRPCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Difluorobenzyl)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)

![C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine](/img/structure/B1406110.png)